molecular formula C25H31N9O4 B1139215 4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide CAS No. 1379573-88-2

4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide

Cat. No. B1139215
M. Wt: 521.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a potent and selective Lysine-specific demethylase 1 (LSD1) inhibitor . It is primarily used for cell structure applications . The compound is also known as CBB1007 .


Synthesis Analysis

The synthesis of similar compounds involves acylation reactions of piperazine with methacrylic anhydride and benzoyl chloride . The reaction yields novel unsaturated piperazine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various methods such as melting point analysis, 1H NMR, 13C NMR, HRMS, and FTIR .


Chemical Reactions Analysis

The compound is a potent and selective LSD1 inhibitor . It efficiently blocks LSD1-mediated demethylation of H3K4Me2 and H3K4Me .


Physical And Chemical Properties Analysis

The compound is a solid and white in color . It is soluble in DMSO . The compound should be stored in a dark place, under an inert atmosphere, and at room temperature .

Scientific Research Applications

Antiviral and Antimicrobial Activities

Compounds related to 4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide have shown significant antiviral and antimicrobial activities. For instance, urea and thiourea derivatives of piperazine, including similar compounds, have been evaluated for their antiviral activity against Tobacco Mosaic Virus (TMV) and various antimicrobial activities, showing promising results in these fields (Reddy et al., 2013).

Synthesis of Biologically Active Compounds

The compound is an important intermediate in the synthesis of other biologically active compounds. For example, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a related compound, is synthesized as an important intermediate for creating biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Novel Bacterial Biofilm and MurB Inhibitors

Novel bis(pyrazole-benzofuran) hybrids with piperazine linkers, similar in structure to the compound , have shown potent inhibitory activities against bacterial biofilms and the MurB enzyme, which are critical in bacterial cell wall synthesis. These findings suggest potential applications in combating bacterial infections, particularly in strains resistant to standard antibiotics (Mekky & Sanad, 2020).

Anthelmintic Applications

Piperazine derivatives, including those structurally related to the compound, have been synthesized and evaluated for anthelmintic activity. These compounds have shown potential in treating infections by parasites like Trichinella spiralis, indicating their relevance in the development of new anthelmintic drugs (Sánchez-Alonso et al., 1989).

Antibacterial Activities

The synthesized piperazine derivatives have been investigated for their antibacterial activities. Studies have shown that certain piperazine compounds exhibit potent antibacterial activity against a range of bacterial strains, highlighting their potential use in developing new antibacterial agents (Qi, 2014).

Safety And Hazards

The compound is for research use only, not for human or veterinary use . It is considered toxic and should be handled with standard precautions .

Future Directions

The compound has shown to preferentially arrest the growth of pluripotent tumors with minimal effect on non-pluripotent cancer or normal somatic cells . This suggests potential applications in cancer research and treatment .

properties

IUPAC Name

4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N9O4/c26-22(27)18-1-3-19(4-2-18)23(35)31-9-11-32(12-10-31)24(36)20-13-17(14-21(15-20)34(37)38)16-30-5-7-33(8-6-30)25(28)29/h1-4,13-15H,5-12,16H2,(H3,26,27)(H3,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTVJNLOILHEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N9O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 57345268

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide
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4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide
Reactant of Route 6
4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide

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